One of the primary research applications of 3-(Trifluoromethyl)benzaldehyde is in the synthesis of potent antitumor agents. A study published in the European Journal of Medicinal Chemistry demonstrated its use as a key starting material for the creation of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones. These specific lactone derivatives exhibited significant antitumor activity, making 3-(Trifluoromethyl)benzaldehyde a valuable precursor in this area of research. []
3-(Trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzaldehyde moiety. Its molecular formula is C₈H₅F₃O, and it has a molecular weight of 174.12 g/mol. The compound appears as a clear, colorless to slightly orange liquid and is known for its distinctive aromatic properties. It is sensitive to air and should be stored in a cool, dark place to maintain stability .
Several methods are employed for synthesizing 3-(trifluoromethyl)benzaldehyde:
3-(Trifluoromethyl)benzaldehyde finds applications in various fields:
Studies on the interactions of 3-(trifluoromethyl)benzaldehyde highlight its potential effects on biological systems. Its ability to inhibit hypoxia-inducible factor (HIF)-1 suggests that it may play a role in modulating cellular responses to low oxygen levels, which is significant in cancer biology and other pathological conditions . Further research into its interactions with other biomolecules could provide insights into its therapeutic potential.
Several compounds share structural similarities with 3-(trifluoromethyl)benzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | Different position of trifluoromethyl group |
4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | Similar structure but different substitution |
3-Fluoro-5-(trifluoromethyl)benzaldehyde | C₈H₇F₄O | Additional fluorine atom affecting reactivity |
2-Methyl-3-(trifluoromethyl)benzaldehyde | C₉H₈F₃O | Methyl group adds steric hindrance |
4-Bromo-3-(trifluoromethyl)benzaldehyde | C₈H₄BrF₃O | Bromine substitution alters electronic properties |
Each of these compounds exhibits unique characteristics that differentiate them from 3-(trifluoromethyl)benzaldehyde, particularly regarding their reactivity and potential applications.
Irritant;Environmental Hazard